molecular formula C15H18O5 B14324571 1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-2,8a-dimethyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- CAS No. 104199-08-8

1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-2,8a-dimethyl-5,8-dioxo-, (1alpha,4abeta,8abeta)-

Cat. No.: B14324571
CAS No.: 104199-08-8
M. Wt: 278.30 g/mol
InChI Key: IRLUJRNAIJSVHC-FCHSOHFDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-2,8a-dimethyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- is a synthetic organic compound belonging to the class of naphthalenes. It features a naphthalene moiety with two fused benzene rings and is known for its role as a synthetic auxin plant hormone .

Chemical Reactions Analysis

1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-2,8a-dimethyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-2,8a-dimethyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- involves its role as a synthetic auxin. It mimics natural auxins, promoting cell elongation and division in plants. The compound interacts with specific auxin receptors, triggering a cascade of molecular events that regulate gene expression and cellular processes .

Comparison with Similar Compounds

1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-2,8a-dimethyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- can be compared with other synthetic auxins such as:

These comparisons highlight the unique structural features and specific applications of 1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-2,8a-dimethyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- in various fields.

Properties

CAS No.

104199-08-8

Molecular Formula

C15H18O5

Molecular Weight

278.30 g/mol

IUPAC Name

2-[(1R,4aS,8aR)-7-methoxy-2,8a-dimethyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid

InChI

InChI=1S/C15H18O5/c1-8-4-5-9-11(16)7-12(20-3)14(19)15(9,2)10(8)6-13(17)18/h4,7,9-10H,5-6H2,1-3H3,(H,17,18)/t9-,10-,15+/m1/s1

InChI Key

IRLUJRNAIJSVHC-FCHSOHFDSA-N

Isomeric SMILES

CC1=CC[C@@H]2C(=O)C=C(C(=O)[C@@]2([C@@H]1CC(=O)O)C)OC

Canonical SMILES

CC1=CCC2C(=O)C=C(C(=O)C2(C1CC(=O)O)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.